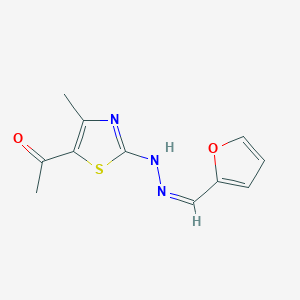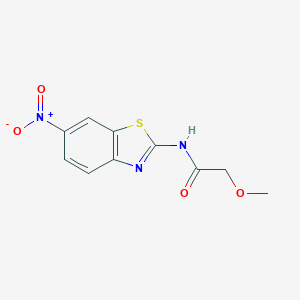
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as FMT, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone are varied and complex. This compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been shown to have antitumor effects, which make it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone in lab experiments is that it has a range of biological activities that make it useful for studying a variety of different biological processes. However, one of the limitations of using this compound is that it is relatively complex to synthesize, which may make it more difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for research on (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone. One area of research that is particularly promising is the study of this compound's potential applications in cancer research. Additionally, this compound may be useful for studying the mechanisms of various biological processes, including inflammation and oxidative stress. Finally, future research may focus on developing more efficient methods for synthesizing this compound, which could make it more accessible for use in large-scale experiments.
Méthodes De Synthèse
The synthesis of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with thiosemicarbazide. This reaction produces a thiosemicarbazone, which is then reacted with methyl iodide to produce the desired compound.
Applications De Recherche Scientifique
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone has been studied for its potential applications in a range of scientific research areas, including cancer research, infectious disease research, and neuroscience research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Propriétés
Nom du produit |
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone |
|---|---|
Formule moléculaire |
C11H11N3O2S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
1-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(8(2)15)17-11(13-7)14-12-6-9-4-3-5-16-9/h3-6H,1-2H3,(H,13,14)/b12-6- |
Clé InChI |
GDNQDFONCRMUQF-SDQBBNPISA-N |
SMILES isomérique |
CC1=C(SC(=N1)N/N=C\C2=CC=CO2)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C |
SMILES canonique |
CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)
![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
